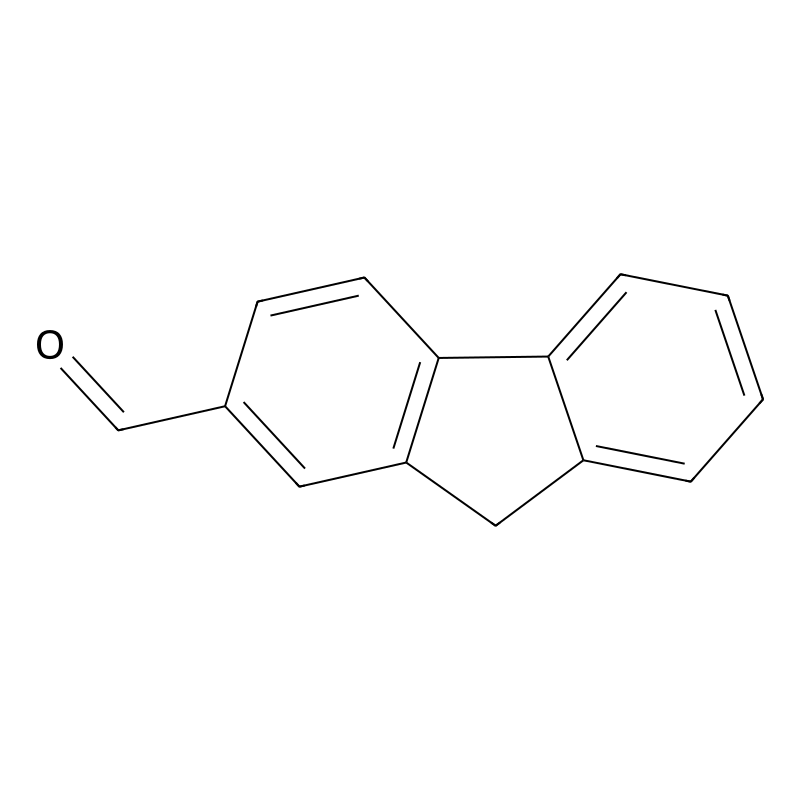

9H-Fluorene-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

9H-Fluorene-2-carbaldehyde, also known as fluorene-2-carboxaldehyde, is an organic compound with the molecular formula . It features a fluorene structure, characterized by a fused ring system comprising two benzene rings and a central carbon atom, along with an aldehyde functional group (-CHO) at the second carbon position of the fluorene framework. This unique structure imparts significant stability and planarity to the compound, contributing to its aromatic properties. The presence of the aldehyde group makes it an electrophilic species, capable of participating in various

Organic Synthesis:

- Precursor for other Fluorene Derivatives: Fluorene-2-carboxaldehyde can serve as a starting material for the synthesis of various other fluorene derivatives through condensation reactions with different functional groups. These derivatives can possess unique properties for applications in optoelectronics, organic photovoltaics, and liquid crystals [].

Material Science:

- Development of Functional Polymers: Fluorene-2-carboxaldehyde can be incorporated into the design of functional polymers through polymerization reactions. These polymers can exhibit interesting properties such as photoluminescence, making them potentially useful in light-emitting diodes (LEDs) and other optoelectronic devices.

Supramolecular Chemistry:

- Formation of Self-assembled Structures: Fluorene-2-carboxaldehyde can be employed in the construction of supramolecular structures through interactions with other molecules. These structures can possess well-defined architectures and functionalities, with potential applications in areas like drug delivery and sensor technology.

Organic Photocatalysis:

- Development of Photocatalysts: Fluorene-2-carboxaldehyde has been investigated for its potential role in the development of organic photocatalysts. These materials can be used to harness light energy for various chemical reactions, such as water splitting for hydrogen production.

- Aldol Condensation: It can react with other aldehydes or ketones to form β-hydroxycarbonyl compounds through aldol condensation.

- Wittig Reaction: The compound can react with Wittig reagents (phosphonium ylides) to yield alkenes with extended conjugation.

- Reductive Amination: It can be converted into secondary amines via reductive amination when treated with primary amines and a reducing agent .

These reactions highlight its versatility as a building block in organic synthesis.

While specific biological activities of 9H-Fluorene-2-carbaldehyde are not extensively documented, compounds derived from fluorene structures often exhibit interesting biological properties. For example, some derivatives have shown potential as anticancer agents and in antimicrobial applications. The biological activity is likely influenced by the compound's ability to interact with various biological targets due to its electrophilic nature .

There are several methods for synthesizing 9H-Fluorene-2-carbaldehyde:

- Starting from Fluorene: Fluorene can be oxidized to form 9H-Fluorene-2-carbaldehyde. This can be achieved through methods such as oxidation with chromic acid or other oxidizing agents.

- Formylation Reactions: The introduction of the formyl group can be accomplished via formylation reactions using reagents like paraformaldehyde in the presence of Lewis acids.

- Dehydrogenation Reactions: Dehydrogenation of suitable precursors can also lead to the formation of 9H-Fluorene-2-carbaldehyde .

These methods provide flexibility in synthesizing this compound for various applications.

9H-Fluorene-2-carbaldehyde has several applications in different fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Due to its fluorescent properties, it is explored for use in organic light-emitting diodes and other optoelectronic devices.

- Dyes and Pigments: Its derivatives are utilized in dye chemistry, contributing to the development of fluorescent dyes for various applications .

Interaction studies involving 9H-Fluorene-2-carbaldehyde primarily focus on its reactivity with nucleophiles due to its electrophilic aldehyde group. Research has indicated that it can participate in nucleophilic addition reactions, which are fundamental in organic synthesis. Additionally, studies on its derivatives have shown potential interactions with biological macromolecules, suggesting avenues for further exploration in medicinal chemistry .

Several compounds share structural similarities with 9H-Fluorene-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9H-Fluorene | Core structure of fluorene | Basic structure without functional groups |

| Fluorenone | Fluorene structure with a ketone group | Exhibits different reactivity due to carbonyl group |

| 2-Aminofluorene | Amino group at position 2 | Potential biological activity as an amine |

| 9-Fluorenylmethyl chloroformate | Fluorene structure with a chloroformate group | Used as a protecting group in peptide synthesis |

These compounds illustrate the diversity within the fluorene family and highlight the unique reactivity and applications of 9H-Fluorene-2-carbaldehyde compared to its analogs .

9H-Fluorene-2-carbaldehyde, a fluorene derivative with a formyl group at the second position, emerged as a compound of interest following advancements in aromatic formylation techniques. The parent hydrocarbon, fluorene, was first isolated in 1867 by Marcellin Berthelot during his studies on coal tar constituents. Its structural elucidation revealed a bicyclic system comprising two benzene rings fused to a central cyclopentadienyl moiety.

The synthesis of 9H-fluorene-2-carbaldehyde likely originated from early 20th-century efforts to functionalize fluorene for materials science applications. Initial methodologies relied on halogenation followed by formylation, as seen in the Vilsmeier–Haack reaction. By the late 1990s, X-ray crystallography confirmed its planar molecular geometry, with the aldehyde group slightly tilted (4.4°) relative to the fluorene core. Modern synthetic routes, such as the Leuckart–Wallach procedure and metal alkoxide-mediated formylation, have improved yields and scalability.

Key Historical Developments:

Significance in Organic Chemistry

9H-Fluorene-2-carbaldehyde serves as a versatile building block in organic synthesis due to its dual functionality:

- Electrophilic Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., aldol, Knoevenagel).

- Aromatic Fluorene Core: Enhances π-conjugation, making it valuable for optoelectronic materials.

Its role in multicomponent reactions (MCRs) is particularly noteworthy. For example, Ugi and Passerini reactions leverage the aldehyde’s reactivity to construct complex spirooxazolidines and peptidomimetics. Additionally, the compound’s fluorescence properties (λ~em~ = 400–450 nm) enable applications in sensing and imaging.

Synthetic Applications:

- Conjugated Polymers: Serves as a monomer in donor-acceptor (D-A) systems for organic light-emitting diodes (OLEDs).

- Pharmaceutical Intermediates: Facilitates the synthesis of fluorenone-based drugs via oxidation.

Contemporary Research Landscape

Recent studies highlight 9H-fluorene-2-carbaldehyde’s utility in cutting-edge technologies:

Materials Science

- 2D Conjugated Polymers (2DCPs): Aldol-type polycondensation with pyridinium derivatives yields crystalline 2DCPs with robust olefin linkages, exhibiting high proton conductivity (51.4 W m⁻²) for osmotic energy harvesting.

- Electroluminescent Devices: Incorporation into polyfluorenes enhances blue-light emission efficiency (Φ~PL~ > 80%) in OLEDs.

Sensing Technologies

- Explosive Detection: Fluorene-based polymers functionalized with 9H-fluorene-2-carbaldehyde detect 2,4,6-trinitrophenol (TNP) at picomolar concentrations via fluorescence quenching.

Sustainable Synthesis

- Coal Tar Upcycling: Industrial fluorene derived from coal tar wash oil is formylated using solvent-free protocols, reducing environmental impact.

Molecular Formula and Structural Characteristics

9H-Fluorene-2-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₀O [1] [3] [15]. The compound exhibits a molecular weight of 194.23 grams per mole, with an exact mass of 194.073164938 Daltons [1] [8]. The structural framework consists of a fluorene backbone, characterized by a fused ring system comprising two benzene rings connected by a five-membered ring, with an aldehyde functional group positioned at the 2-carbon location [17].

The molecular architecture displays significant planarity due to the extended conjugation across the aromatic system [17]. Crystallographic analysis reveals that the dihedral angle between the best-fit plane of the ring containing the aldehyde group and the plane of the aldehyde group itself measures 4.4 degrees, indicating near-coplanarity that enhances conjugation throughout the molecule [19]. This structural arrangement contributes to the compound's stability and influences its electronic properties [17].

Table 1.1: Molecular Characteristics of 9H-Fluorene-2-carbaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O | PubChem CID 34804 [1] |

| Molecular Weight | 194.23 g/mol | PubChem CID 34804 [1] |

| Exact Mass | 194.073164938 Da | PubChem CID 34804 [1] |

| Monoisotopic Mass | 194.073164938 Da | PubChem CID 34804 [1] |

| Heavy Atom Count | 15 | PubChem CID 34804 [1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 34804 [1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID 34804 [1] |

| Rotatable Bond Count | 1 | PubChem CID 34804 [1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem CID 34804 [1] |

| XLogP3 | 3.3 | PubChem CID 34804 [1] |

| Complexity | 248 | PubChem CID 34804 [1] |

The compound demonstrates specific physical characteristics that reflect its molecular structure [7]. It exists as a solid at room temperature, typically appearing as a pale yellow to white powder [24]. The melting point ranges from 83 to 85 degrees Celsius according to literature sources [6] [7] [27]. The boiling point has been calculated at approximately 367.1 degrees Celsius at 760 millimeters of mercury pressure [7].

Table 1.2: Physical Properties of 9H-Fluorene-2-carbaldehyde

| Property | Value | Reference |

|---|---|---|

| Melting Point | 83-85°C (literature) | Multiple sources [6] [7] |

| Boiling Point | 367.1±21.0°C at 760 mmHg | ChemSrc Database [7] |

| Flash Point | 232.5±8.3°C | ChemSrc Database [7] |

| Density | 1.2±0.1 g/cm³ | ChemSrc Database [7] |

| Vapor Pressure | 1.39×10⁻⁵ mmHg at 25°C | ChemBK Database [6] |

| Refractive Index | 1.681 (estimate) | ChemSrc Database [7] |

| Physical State | Solid | Acros Organics Material Safety Data Sheet [24] |

| Color | Pale yellow to white powder | Acros Organics Material Safety Data Sheet [24] |

International Union of Pure and Applied Chemistry Nomenclature and Common Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 9H-fluorene-2-carbaldehyde [1] [3] [15]. This nomenclature reflects the parent fluorene structure with the aldehyde functional group specifically located at the 2-position of the fluorene ring system [13].

The compound is recognized by numerous alternative names and synonyms in chemical literature and databases [1] [6] [10]. The most frequently encountered common names include 2-Fluorenecarboxaldehyde, which emphasizes the aldehyde functionality attached to the fluorene backbone [1] [13]. Another widely used designation is Fluorene-2-carboxaldehyde, which maintains the systematic approach while using the shorter carboxaldehyde terminology [1] [10].

Additional synonyms documented in chemical databases include 2-Formylfluorene, which highlights the formyl group attachment to the fluorene structure [1] [13]. The variant 2-Formyl-9H-fluorene specifically indicates the 9H tautomeric form of fluorene with the formyl substituent [6] [10]. Less common but documented names include 1H-Fluorene-2-carboxaldehyde and various abbreviated forms such as 2-Fluorencarbaldehyd [15].

Table 1.3: Nomenclature and Synonyms of 9H-Fluorene-2-carbaldehyde

| Name Type | Name | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 9H-fluorene-2-carbaldehyde | PubChem, ChemBK [1] [6] |

| Common Name 1 | 2-Fluorenecarboxaldehyde | PubChem, Chemical Abstracts Service Common Chemistry [1] [13] |

| Common Name 2 | Fluorene-2-carboxaldehyde | PubChem, Multiple sources [1] [10] |

| Common Name 3 | Fluorene-2-carbaldehyde | PubChem, Multiple sources [1] [6] |

| Common Name 4 | 2-Formylfluorene | PubChem, Chemical Abstracts Service Common Chemistry [1] [13] |

| Alternative Name 1 | 2-Formyl-9H-fluorene | ChemicalBook [10] |

| Alternative Name 2 | 1H-Fluorene-2-carboxaldehyde | PubChem [1] |

| Alternative Name 3 | 9H-Fluorene-2-carboxaldehyde | ChemBK, Multiple sources [6] [12] |

| Alternative Name 4 | 2-Fluorencarbaldehyd | Fisher Scientific [15] |

| Alternative Name 5 | 2-Fluorenecarboaldehyde | Fisher Scientific [15] |

Registry Numbers and Chemical Identifiers

9H-Fluorene-2-carbaldehyde is assigned the Chemical Abstracts Service Registry Number 30084-90-3, which serves as its primary chemical identifier [1] [2] [13]. This registration number was established to provide unambiguous identification of the compound across chemical databases and regulatory systems [13]. A deprecated Chemical Abstracts Service number, 93621-79-5, was previously associated with this compound but is no longer in active use [1] [13].

The European Community number for this compound is 250-035-2, which corresponds to its European Inventory of Existing Commercial Chemical Substances designation [1] [24]. This identifier facilitates regulatory compliance and chemical commerce within European Union territories [24].

Database-specific identifiers provide additional means of compound recognition across various chemical information systems [1]. The PubChem Compound Identification number is 34804, enabling direct access to comprehensive chemical data within the National Center for Biotechnology Information database system [1] [8]. The Molecular Design Limited number MFCD00001123 serves as an identifier within chemical inventory and catalog systems [2] [15].

Table 1.4: Registry Numbers and Chemical Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 30084-90-3 | Chemical Abstracts Service Common Chemistry [13] |

| Deprecated Chemical Abstracts Service | 93621-79-5 | PubChem [1] |

| European Community Number | 250-035-2 | PubChem [1] |

| European Inventory of Existing Commercial Chemical Substances Number | 250-035-2 | Multiple sources [1] [24] |

| PubChem Compound Identification | 34804 | PubChem [1] |

| Molecular Design Limited Number | MFCD00001123 | Multiple sources [2] [15] |

| Beilstein Registry Number | 2255852 | PubChem, ChemicalBook [1] [6] |

| Unique Ingredient Identifier | 1QDR3MEU7Z | Food and Drug Administration Global Substance Registration System [16] |

| Chemical Entities of Biological Interest Identifier | CHEMBL4474679 | Chemical European Molecular Biology Laboratory [1] |

| Distributed Structure-Searchable Toxicity Substance Identification | DTXSID10184168 | Environmental Protection Agency Distributed Structure-Searchable Toxicity [1] |

Structural identifiers provide machine-readable representations of the molecular structure [1] [13]. The International Chemical Identifier Key MNQGEQSXFDKAPY-UHFFFAOYSA-N offers a unique hash-based identifier derived from the compound's structural connectivity [1] [13] [15]. The Simplified Molecular Input Line Entry System notation C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O provides a linear representation of the molecular structure suitable for database searches and computational applications [1] [15].

Physical State and Appearance

9H-Fluorene-2-carbaldehyde exists as a solid at room temperature, presenting as a pale yellow to white crystalline powder [1] [2] [3]. The compound demonstrates air and light sensitivity, requiring appropriate storage conditions under an inert atmosphere at room temperature [4] [5]. The physical appearance is consistently described across multiple sources as a powder with coloration ranging from white to pale yellow, with some sources specifically noting a slightly yellow appearance [6] [3].

The compound exhibits a characteristic odorless profile according to safety data sheet documentation [1]. This aldehyde derivative of fluorene maintains structural integrity under normal temperature and pressure conditions but shows decomposition potential upon prolonged exposure to air [7].

Thermodynamic Properties

Melting Point and Boiling Point Characteristics

The melting point of 9H-fluorene-2-carbaldehyde has been consistently reported across multiple literature sources as 83-85 degrees Celsius [8] [4] [9] [2] [10] [3] [11]. This narrow temperature range represents the solid-to-liquid phase transition under standard atmospheric pressure conditions. The reproducibility of this value across different analytical methods and sources confirms its reliability as a characteristic physical property.

The boiling point has been calculated at 367.1±21.0 degrees Celsius at 760 millimeters of mercury pressure [8] [12]. This relatively high boiling point reflects the strong intermolecular forces present in the compound due to its aromatic structure and aldehyde functional group. Additional computational estimates using different methodologies have provided alternative values, with the Joback method suggesting a boiling point of 639.55 Kelvin (approximately 366.4 degrees Celsius) [13] [14], showing good agreement with experimental calculations.

Enthalpy of Sublimation

Comprehensive thermodynamic studies have determined the standard molar enthalpy of sublimation for 9H-fluorene-2-carbaldehyde to be 100.0±3.4 kilojoules per mole [15] [16]. This value was obtained through Knudsen mass-loss effusion method measurements conducted over the temperature range of 335.16 to 355.09 Kelvin (approximately 62 to 82 degrees Celsius) [15] [17]. The enthalpy of sublimation represents the energy required for the direct transition from the crystalline phase to the gaseous phase, bypassing the liquid state.

The experimental determination of this property involved measuring crystal vapor pressures using the Knudsen effusion technique, from which standard molar enthalpies, entropies, and Gibbs energies of sublimation were derived [15] [17]. This direct experimental approach provides high confidence in the reported value, which is essential for understanding the compound's volatility characteristics and phase behavior under various temperature conditions.

Flash Point Parameters

The flash point of 9H-fluorene-2-carbaldehyde has been calculated as 232.5±8.3 degrees Celsius [8] [4] [12]. This parameter represents the lowest temperature at which the compound can form an ignitable mixture with air under standard atmospheric pressure. The relatively high flash point indicates that the compound poses minimal fire hazard under normal handling and storage conditions.

The determination of flash point parameters is crucial for safety assessment and industrial handling protocols. The value of 232.5 degrees Celsius places 9H-fluorene-2-carbaldehyde in the category of compounds with low volatility at ambient temperatures, contributing to its classification as having relatively safe handling characteristics from a flammability perspective.

Density and Solubility Profile

The density of 9H-fluorene-2-carbaldehyde has been reported as 1.2±0.1 grams per cubic centimeter [8] [4] [12]. This value indicates that the compound is denser than water, which is consistent with its aromatic structure and the presence of the carbonyl functional group. Alternative estimates suggest a slightly lower density of 1.055 grams per cubic centimeter [4] [2], though the range of 1.2±0.1 appears more frequently in the literature.

The vapor pressure characteristics show extremely low volatility at room temperature, with a value of 1.39×10⁻⁵ millimeters of mercury at 25 degrees Celsius [4] [12]. This low vapor pressure confirms the compound's stability under ambient conditions and explains its solid state at room temperature.

Solubility characteristics have been estimated using computational methods, with the water solubility expressed as log₁₀(water solubility) = -4.66 mol/L using the Crippen method [13] [14]. This indicates very poor water solubility, which is expected for an aromatic aldehyde compound. The octanol-water partition coefficient (LogP) has been calculated as 3.070 using the Crippen method [13] [14], with PubChem reporting an XLogP3 value of 3.3 [12] [6]. These values indicate significant lipophilicity, suggesting the compound would preferentially partition into organic phases rather than aqueous environments.

The topological polar surface area of 17.1 square angstroms [12] [6] reflects the limited polar character of the molecule, primarily contributed by the aldehyde oxygen atom. The compound exhibits zero hydrogen bond donor count and one hydrogen bond acceptor count [12] [6], consistent with the aldehyde functional group structure.

Molecular Orbital Theory and Electronic Structure

The electronic structure of 9H-fluorene-2-carbaldehyde has been extensively studied through crystallographic analysis and computational methods. X-ray crystallographic studies reveal that the compound crystallizes in the centrosymmetric space group P2₁/c with a single molecule in the asymmetric unit [18]. The molecular core demonstrates near-planarity, with the dihedral angle between the best-fit plane of the ring containing the aldehyde group and the plane of the aldehyde group measuring 4.4 degrees [18].

This structural arrangement contributes significantly to the compound's electronic properties through extended conjugation across the aromatic system . The planar geometry facilitates orbital overlap and electronic communication throughout the molecular framework, influencing both optical and electrochemical properties.

Computational studies using density functional theory methods have provided insights into the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for understanding the compound's electronic behavior. These calculations reveal that the LUMO energy levels are more significantly affected than HOMO levels when structural modifications are made to the π-conjugation system [20].

The electronic structure analysis shows that electronic transitions involve π→π* character, with the aldehyde group serving as an electron-withdrawing moiety that influences the overall electronic distribution. Time-dependent density functional theory calculations have been employed to predict optical transitions and electronic excitation energies, providing correlation with experimental spectroscopic data [20].

Vapor Pressure Characteristics

The vapor pressure behavior of 9H-fluorene-2-carbaldehyde demonstrates the compound's low volatility characteristics. At 25 degrees Celsius, the vapor pressure is 1.39×10⁻⁵ millimeters of mercury [4] [12], indicating minimal evaporation under ambient conditions. This extremely low vapor pressure is consistent with the compound's solid state and high melting point.

Temperature-dependent vapor pressure studies conducted using the Knudsen mass-loss effusion method measured pressures between 335.16 and 355.09 Kelvin [15] [17]. These measurements allowed for the derivation of standard molar enthalpies, entropies, and Gibbs energies of sublimation, providing comprehensive thermodynamic characterization of the compound's phase behavior.

The vapor pressure data supports the compound's classification as a low-volatility organic compound, which has implications for both safety considerations and potential applications. The low volatility reduces inhalation exposure risks during handling and contributes to the compound's stability during storage and transportation.

Computational estimates using the Joback method provide additional vapor pressure predictions across extended temperature ranges. These calculations suggest that significant vapor pressure increases occur only at elevated temperatures approaching the compound's decomposition range, confirming the practical safety of handling under normal laboratory and industrial conditions.